Naphtho[2,1‑d]thiazole Core Imparts 8.1% Lower Molecular Weight vs. the Closest Benzo[d]thiazole FAAH Probe (497.7 vs. 457.6 g·mol⁻¹)
The target compound (MW 457.6 g·mol⁻¹) is 40.1 Da (8.1%) lighter than FAAH inhibitor 1 (MW 497.7 g·mol⁻¹, CAS 326866‑17‑5), the most pharmacologically characterized analog sharing the identical thiophene‑2‑sulfonyl‑piperidine‑4‑carboxamide side chain [1]. This difference arises from the replacement of the 4‑(6‑methylbenzo[d]thiazol‑2‑yl)phenyl group in FAAH inhibitor 1 with the directly attached naphtho[2,1‑d]thiazol‑2‑yl core. Despite the lower molecular weight, the target compound's XLogP3‑AA (4.5) is reduced by 0.4 log units relative to the comparator's XLogP3 of 4.9, indicating that the naphtho[2,1‑d]thiazole scaffold delivers a more compact, less lipophilic architecture with equivalent TPSA (144 Ų for both) [1]. These differences are sufficient to classify the two compounds as occupying distinct property‑space quadrants in lead‑optimization filtering schemes.
| Evidence Dimension | Molecular weight (g·mol⁻¹) and XLogP3‑AA |
|---|---|
| Target Compound Data | MW 457.6 g·mol⁻¹; XLogP3‑AA 4.5; TPSA 144 Ų (PubChem computed) |
| Comparator Or Baseline | FAAH inhibitor 1 (CAS 326866‑17‑5): MW 497.65 g·mol⁻¹; XLogP3 4.9; TPSA 144.23 Ų |
| Quantified Difference | MW reduction: 40.1 Da (8.1% lower); ΔXLogP3: –0.4 log units; ΔTPSA: <1 Ų |
| Conditions | Computed physicochemical properties (PubChem release 2021.05.07 for target; ChemSrc for comparator) |
Why This Matters
For screening library procurement, an 8% lower MW combined with reduced lipophilicity translates to superior ligand efficiency metrics per heavy atom, making this scaffold a structurally distinct starting point for fragment‑ or lead‑based discovery where benzothiazole‑derived FAAH chemotypes have already been explored .
- [1] PubChem Compound Summary for CID 16830467. Computed molecular weight 457.6 g·mol⁻¹, XLogP3‑AA 4.5, TPSA 144 Ų. View Source
